3-Butylbicyclo[1.1.1]pentan-1-amine
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Overview
Description
3-Butylbicyclo[1.1.1]pentan-1-amine is a bicyclic amine compound characterized by its unique three-dimensional structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butylbicyclo[1.1.1]pentan-1-amine typically involves the functionalization of bicyclo[1.1.1]pentane derivatives. One common method includes the carbene insertion into the central bond of bicyclo[1.1.0]butanes, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellanes . These methods are practical and scalable, allowing for the efficient production of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, such as flow photochemical addition of propellane to diacetyl, followed by haloform reaction to obtain the desired product . These methods ensure high yield and purity, making the compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-Butylbicyclo[1.1.1]pentan-1-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include amine oxides, reduced amine derivatives, and substituted bicyclo[1.1.1]pentane compounds .
Scientific Research Applications
3-Butylbicyclo[1.1.1]pentan-1-amine has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing complex molecules due to its unique structure.
Biology: It is studied for its potential biological activities and interactions with various biomolecules.
Medicine: The compound is explored for its potential therapeutic applications, including drug development.
Industry: It is used in materials science for developing new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Butylbicyclo[1.1.1]pentan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Butylbicyclo[1.1.1]pentan-1-amine include:
Uniqueness
This compound is unique due to its butyl group, which imparts distinct chemical and physical properties compared to other bicyclo[1.1.1]pentane derivatives. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
3-butylbicyclo[1.1.1]pentan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c1-2-3-4-8-5-9(10,6-8)7-8/h2-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCRNFOLUBZHQJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC12CC(C1)(C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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